molecular formula C8H18ClN3 B3365833 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride CAS No. 1262771-04-9

2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride

Cat. No. B3365833
CAS RN: 1262771-04-9
M. Wt: 191.70
InChI Key: TXZIIAMCUHSVRN-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride is a chemical compound with the empirical formula C8H18ClN3 . It is a solid substance and its molecular weight is 191.70 .


Molecular Structure Analysis

The SMILES string of the compound is N=C(N)CC1CCN©CC1.[H]Cl . The InChI key is TXZIIAMCUHSVRN-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule for further analysis.


Physical And Chemical Properties Analysis

The compound is a solid . It may contain up to 1.5 eq HCl, 0.5 eq water and/or trace amounts of ethanol . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

DNA Binding and Molecular Recognition

  • DNA Minor Groove Binders : Compounds such as Hoechst 33258, which is related to piperazine derivatives, have been studied for their ability to bind to the minor groove of double-stranded B-DNA. These studies are significant for understanding DNA interactions, designing fluorescent DNA stains, and exploring applications in cell biology and drug design. The binding specificity and applications in radioprotection and as topoisomerase inhibitors highlight their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Environmental and Toxicological Studies

  • Herbicide Toxicity and Environmental Impact : Research on 2,4-D, a widely used herbicide, has been conducted to understand its environmental fate, toxicity, and impact on ecosystems. Although not directly related to "2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride," studies on such herbicides provide insights into environmental toxicology and the importance of monitoring and regulating chemical pollutants. The research identifies trends, gaps, and the need for future studies focusing on molecular biology, human exposure assessment, and degradation pathways (Zuanazzi, Ghisi, & Oliveira, 2020).

Bioremediation and Environmental Remediation

  • DDT-Contaminated Soil Bioremediation : While discussing chlorinated compounds, the review on bioremediation strategies for DDT-contaminated soils offers insights into microbial degradation pathways and environmental remediation techniques. This research can be extrapolated to understand how similar compounds might be addressed through biodegradation, highlighting the roles of soil microflora, bioavailability, organic matter, and soil conditions in facilitating the breakdown of persistent organic pollutants (Foght, April, Biggar, & Aislabie, 2001).

Molecular Interactions and Chemical Properties

  • Cationic Porphyrins and DNA Interactions : Studies on cationic porphyrins, which share structural features with piperidine derivatives, explore their binding interactions with B-form DNA. These interactions are crucial for developing therapeutic agents and understanding molecular recognition processes. The insights into external binding, intercalation, and the influence of molecular structure on binding affinity and mode provide a foundation for future research in drug design and molecular diagnostics (McMillin, Shelton, Bejune, Fanwick, & Wall, 2005).

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride is not specified in the sources I found. This could be due to the fact that the compound is still in the early stages of research .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram and the signal word is "Warning" . It is also classified as WGK 3, indicating it poses a high hazard to water .

properties

IUPAC Name

2-(1-methylpiperidin-4-yl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.ClH/c1-11-4-2-7(3-5-11)6-8(9)10;/h7H,2-6H2,1H3,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZIIAMCUHSVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679525
Record name (1-Methylpiperidin-4-yl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride

CAS RN

1262771-04-9, 915924-71-9
Record name 4-Piperidineethanimidamide, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262771-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methylpiperidin-4-yl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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